1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7NO4S This compound features a pyrrole ring substituted with a methylsulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then oxidized to form the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Methylsulfonyl-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Methylsulfonyl-1H-indole-2-carboxylic acid: Contains an indole ring instead of a pyrrole ring.
1-Methylsulfonyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7NO4S |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-methylsulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
KOTJBRNKFUACCJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.